

Preclinical Pharmacology of Ozanimod Hydrochloride: A Technical Guide

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| Compound Name: | Ozanimod Hydrochloride | |
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozanimod hydrochloride (ZEPOSIA®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its therapeutic efficacy is rooted in its specific interaction with S1P receptor subtypes 1 (S1P1) and 5 (S1P5). This technical guide provides an in-depth overview of the preclinical pharmacology of ozanimod, detailing its mechanism of action, receptor binding and functional activity, pharmacokinetics, pharmacodynamics, and safety profile in nonclinical models. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific fields.

Mechanism of Action

Ozanimod is a prodrug that is converted to its active metabolites, primarily CC112273 and CC1084037, which are potent and selective agonists of the S1P1 and S1P5 receptors. The therapeutic effects of ozanimod are thought to be mediated through the functional antagonism of S1P1 on lymphocytes.

Binding of the active metabolites of ozanimod to S1P1 receptors on lymphocytes induces their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes in response to the endogenous S1P gradient, thereby reducing the number of circulating





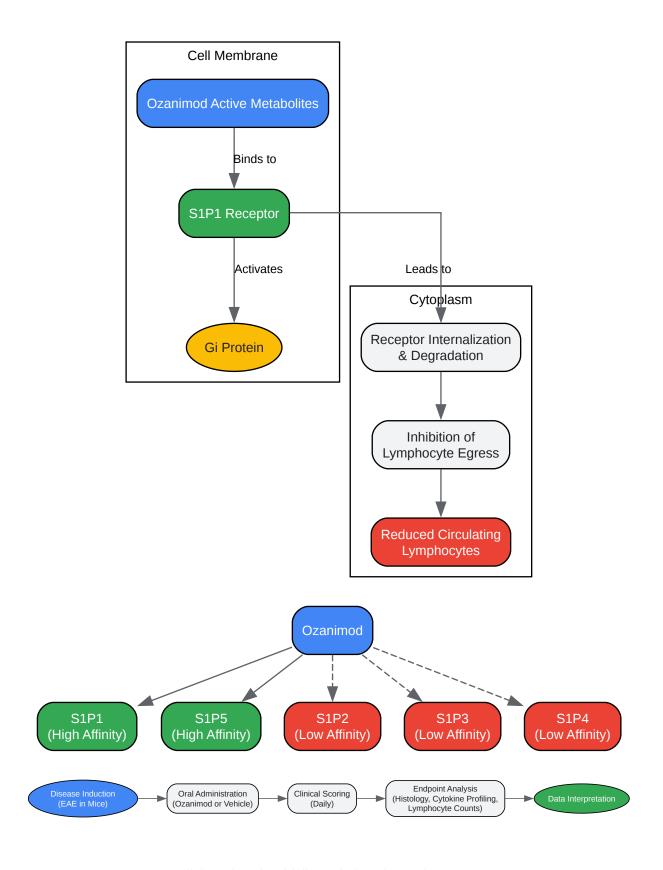


lymphocytes in the peripheral blood. The sequestration of lymphocytes, including autoreactive T and B cells, is believed to limit their infiltration into the central nervous system (CNS) in multiple sclerosis and into the intestinal mucosa in inflammatory bowel disease (IBD), thus attenuating inflammation and tissue damage.[1][2]

The activity of ozanimod at S1P5 receptors, which are expressed on oligodendrocytes and other CNS cells, may also contribute to its therapeutic effects in multiple sclerosis through potential neuroprotective mechanisms.

Signaling Pathway of Ozanimod at the S1P1 Receptor





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